2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a synthetic organic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,7-dimethoxy-4-methylcoumarin and furan-2-carbaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as piperidine, to form the intermediate product.
Acetylation: The intermediate product is then acetylated using acetic anhydride and a base, such as pyridine, to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be investigated for its potential as an enzyme inhibitor or receptor modulator. It can also be used in studies related to cell signaling pathways and metabolic processes.
Medicine
In medicinal chemistry, 2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE may be explored for its potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds such as 4-hydroxycoumarin and 7-hydroxy-4-methylcoumarin share structural similarities with 2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE.
Furan Derivatives: Compounds like furfural and furan-2-carboxylic acid are structurally related to the furan moiety in the compound.
Uniqueness
The uniqueness of 2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H19NO6 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C19H19NO6/c1-11-13-7-16(23-2)17(24-3)9-15(13)26-19(22)14(11)8-18(21)20-10-12-5-4-6-25-12/h4-7,9H,8,10H2,1-3H3,(H,20,21) |
InChI Key |
WZAILBBYLPCDLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)CC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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